N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide

Description

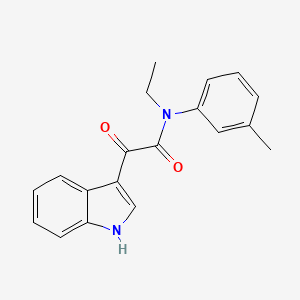

N-Ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic indole-based glyoxylamide derivative characterized by an indole core substituted at the 3-position with a 2-oxoacetamide moiety. The compound features an ethyl group and a 3-methylphenyl group on the nitrogen atoms of the acetamide chain. This structure is part of a broader class of indol-3-yl-oxoacetamides, which are studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s structural flexibility allows for modifications that influence its physicochemical and biological behavior.

Properties

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-21(14-8-6-7-13(2)11-14)19(23)18(22)16-12-20-17-10-5-4-9-15(16)17/h4-12,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYRTGDMCVTAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation: The indole core is then acylated using an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

N-alkylation: The final step involves the N-alkylation of the indole nitrogen with an ethylating agent such as ethyl iodide or ethyl bromide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can be contextualized by comparing it with other indol-3-yl-oxoacetamide derivatives. Key differences in substituents, synthesis routes, and biological activities are highlighted below.

Structural and Substituent Variations

Pharmacological and Mechanistic Differences

Anticancer Activity

- Adamantane derivatives (e.g., 5a–y) exhibit superior cytotoxicity due to adamantane’s rigidity and lipophilicity, which enhance membrane permeability and protein binding .

- D-24851 bypasses P-glycoprotein-mediated drug resistance, a critical advantage over vinca alkaloids and taxanes .

- The chlorophenyl-substituted analog 2a shows high binding to the peripheral benzodiazepine receptor (PBR), a regulator of apoptosis, suggesting a distinct mechanism compared to the target compound’s alkyl/aryl groups .

Antimicrobial Activity 8,9-Dihydrocoscinamide B demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens, likely due to its dual indole motifs disrupting bacterial membranes .

Structural Influences on Solubility and Bioavailability Methoxyphenyl derivatives (e.g., ) exhibit improved aqueous solubility compared to alkyl/aryl-substituted analogs like the target compound .

Biological Activity

N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic organic compound classified as an indole derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is explored for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2, and its IUPAC name reflects its complex structure, which includes an indole core and an oxoacetamide group. The compound's synthesis typically involves multiple steps, including the formation of the indole core, acylation, and N-alkylation, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways that play critical roles in disease processes.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, certain indole derivatives have demonstrated effectiveness against bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting that this compound may also possess similar antimicrobial capabilities .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : A related compound demonstrated selective cytotoxic effects on MDA-MB-231 breast cancer cells without affecting normal keratinocytes, indicating a promising therapeutic window for indole derivatives in cancer treatment .

- Anti-inflammatory Effects : Some indole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and ILs, suggesting that this compound may also exert anti-inflammatory effects .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.